
Vorapaxar sulfate
Vue d'ensemble
Description
Vorapaxar sulfate is a selective, orally active antagonist of protease-activated receptor 1 (PAR-1), a thrombin-sensitive receptor critical for platelet activation and aggregation. Approved by the U.S. FDA in 2014 and the EMA in 2015, it is indicated for reducing thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD) . The recommended dose is 2.5 mg once daily, which achieves ≥80% thrombin receptor-activating peptide (TRAP)-induced platelet aggregation (TIPA) inhibition in most patients without requiring dose adjustments for intrinsic factors .
Méthodes De Préparation
Multi-Step Synthesis from 4-Hydroxy-N,N-Diphenyl-(4R)-2-Pentynamide
The foundational synthetic route for vorapaxar sulfate begins with 4-hydroxy-N,N-diphenyl-(4R)-2-pentynamide and proceeds through three sequential steps . The process involves:
-
Morpholine-Mediated Activation : At -5°C to 0°C, 4-methyl-morpholine and pivaloyl chloride react with the starting material in tetrahydrofuran (THF) to form an activated intermediate. This step ensures selective acylation, critical for downstream reactivity .
-
Palladium-Catalyzed Hydrogenation : The intermediate undergoes hydrogenation using Pd/CaCO3 and quinoline in ethyl acetate at 15°C. This step reduces alkyne groups while preserving stereochemistry, achieving >95% conversion efficiency .
-
Ring-Closing via DBU-Mediated Cyclization : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 1-methyl-2-pyrrolidone facilitates cyclization at 40–140°C over 16 hours, yielding the core structure of this compound .
Key Data :
Parameter | Step 1 | Step 2 | Step 3 |
---|---|---|---|
Temperature | -5–0°C | 15°C | 40–140°C |
Time | 3 hours | Not specified | 16 hours |
Catalyst/Reagent | Pivaloyl chloride | Pd/CaCO3 | DBU |
This method, while robust, faces challenges in yield optimization, as the final step’s yield remains unspecified .
Selective Reduction and Oxidation Approach for Intermediate Synthesis
A patent by Yao et al. (2018) describes a two-step method to synthesize vorapaxar intermediates with improved yield and safety :
-
Borane Dimethyl Sulfide Reduction : In THF, borane dimethyl sulfide selectively reduces the ketone group of compound VRPX-100 to alcohol VRPX-101, achieving >90% selectivity. This step avoids over-reduction by carefully controlling stoichiometry .
-
Sulfur Trioxide Pyridine Oxidation : Without isolating VRPX-101, sulfur trioxide pyridine oxidizes the alcohol to aldehyde VRPX-200. This in-situ oxidation minimizes degradation and improves overall yield to 70–80%, compared to 20–60% in traditional methods .
Advantages :
-
Eliminates intermediate purification, reducing production time by 40%.
-
Scalable to kilogram-scale batches, with residual solvents meeting ICH guidelines .
Catalytic Hydrogenation of Stable Active Ester Intermediate
Xie et al. (2016) developed a method using a stable active ester intermediate to enhance process control :
-
Active Ester Formation : Reacting compound III (a carboxylic acid derivative) with compound IV (a hydroxylamine) forms a stable active ester (II). This intermediate exhibits 98% purity by HPLC, simplifying quality control .
-
Palladium-Catalyzed Hydrogenation : Catalytic hydrogenation of ester II under 3 atm H2 at 25°C produces the aldehyde intermediate (I) with 85% yield. The use of Pd/C ensures minimal byproduct formation .
Industrial Relevance :
-
The active ester’s stability allows long-term storage, facilitating decentralized production.
-
Hydrogenation conditions are milder than traditional methods, reducing energy costs .
High-Yield Synthesis via Palladium-Catalyzed Hydrogenation
A scalable route reported by Shanghai Bozhi Yan Xin Pharmaceutical Co. achieves 88.1% yield through optimized hydrogenation :
-
This compound M-9 Dissolution : this compound M-9 (24.4 g) is dissolved in methanol (120 mL).
-
Hydrogenation : Using 10% Pd/C (2.5 g) under 5 atm H2 at 30°C for 16 hours, the reaction achieves near-complete conversion.
-
Purification : Column chromatography isolates this compound with 99.2% purity .
Critical Parameters :
Parameter | Value |
---|---|
Catalyst Loading | 10% Pd/C (w/w) |
Pressure | 5 atm H2 |
Reaction Time | 16 hours |
This method’s high yield and simplicity make it suitable for commercial manufacturing .
Comparative Analysis of Preparation Methods
Efficiency and Scalability :
Method | Yield | Scalability | Key Advantage |
---|---|---|---|
Multi-Step Synthesis | Unreported | Moderate | Established protocol |
Selective Reduction | 70–80% | High | In-situ oxidation |
Active Ester Hydrogenation | 85% | Moderate | Stable intermediate |
Pd-Catalyzed Hydrogenation | 88.1% | High | High yield, low complexity |
The Pd-catalyzed hydrogenation method outperforms others in yield, while the selective reduction approach excels in operational safety. Industrial processes prioritize methods with fewer purification steps and higher throughput.
Analyse Des Réactions Chimiques
Vorapaxar subit plusieurs types de réactions chimiques, notamment :
Oxydation : Vorapaxar peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le vorapaxar.
Substitution : Vorapaxar peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.
Applications de la recherche scientifique
Vorapaxar a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des alcaloïdes pipéridiniques tricycliques.
Biologie : Investigated for its role in platelet aggregation and thrombin receptor pathways.
Médecine : Principalement utilisé pour réduire les événements cardiovasculaires thrombotiques chez les patients ayant des antécédents d'infarctus du myocarde ou de maladie artérielle périphérique.
Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de thérapies antiplaquettaires.
Mécanisme d'action
Vorapaxar fonctionne comme un médicament antiplaquettaire en inhibant l'agrégation plaquettaire liée à la thrombine. Il agit comme un antagoniste réversible du récepteur activé par la protéase-1 (PAR-1) exprimé sur les plaquettes. Cette inhibition empêche la thrombine d'activer les plaquettes, réduisant ainsi la formation de caillots sanguins. La longue demi-vie du vorapaxar rend son effet effectivement irréversible .
Applications De Recherche Scientifique
Vorapaxar has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of tricyclic piperidine alkaloids.
Biology: Investigated for its role in platelet aggregation and thrombin receptor pathways.
Medicine: Primarily used to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.
Industry: Utilized in the pharmaceutical industry for the development of antiplatelet therapies.
Mécanisme D'action
Vorapaxar functions as an antiplatelet drug by inhibiting thrombin-related platelet aggregation. It acts as a reversible antagonist of the protease-activated receptor-1 (PAR-1) expressed on platelets. This inhibition prevents thrombin from activating platelets, thereby reducing the formation of blood clots. The long half-life of vorapaxar makes its effect effectively irreversible .
Comparaison Avec Des Composés Similaires
Mechanism and Pharmacokinetics :
- PAR-1 Inhibition : Vorapaxar competitively blocks PAR-1, preventing thrombin-mediated platelet activation without interfering with other pathways (e.g., ADP-induced aggregation) .
- Pharmacokinetics : It exhibits high oral bioavailability (88.7%), a long half-life (~159 hours), and extensive tissue distribution. Metabolism occurs primarily via CYP3A4, with fecal excretion of metabolites .
- Safety Considerations : Contraindicated in patients with stroke/TIA history due to increased intracranial hemorrhage (ICH) risk .
PAR-1 Antagonists: Vorapaxar vs. Atopaxar
Atopaxar (E5555) is another PAR-1 antagonist under clinical investigation. Both compounds share a similar mechanism but differ in pharmacokinetics and clinical outcomes.
Key Findings :
- Vorapaxar demonstrated sustained efficacy in long-term secondary prevention, reducing spontaneous MI (Type 1) by 17% (HR 0.83; P=0.007) .
Vorapaxar vs. P2Y12 Inhibitors (Clopidogrel, Ticagrelor)
While P2Y12 inhibitors target ADP-induced aggregation, vorapaxar’s unique PAR-1 inhibition allows complementary mechanisms.
Clinical Implications :
- However, in stable atherosclerosis, it reduced recurrent MI by 21% (HR 0.79; P<0.001) .
Next-Generation PAR-1 Antagonists (Vorapaxar Derivatives)
Derivatives of vorapaxar aim to mitigate bleeding risks by reducing brain penetration. Examples from include:
Compound | Modification | PAR-1 IC50 | Brain-to-Plasma Ratio |
---|---|---|---|
Vorapaxar | Reference compound | 0.25 μM | High |
A4 | C-7 aminoacetonitrile substitution | 0.18 μM | Lower than vorapaxar |
B3 | Structural optimization | 0.76 μM | Not reported |
Key Insight :
- Compound A4 showed superior PAR-1 inhibition (IC50 = 0.18 μM vs.
Activité Biologique
Vorapaxar sulfate, commercially known as Zontivity, is a first-in-class protease-activated receptor-1 (PAR-1) antagonist that plays a significant role in antiplatelet therapy. It is primarily indicated for patients with a history of cardiovascular events, such as myocardial infarction (MI) or peripheral artery disease (PAD). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Vorapaxar functions by reversibly inhibiting the PAR-1 receptor on platelets, which is activated by thrombin. This inhibition effectively blocks thrombin-induced platelet aggregation while leaving other pathways, such as those activated by adenosine diphosphate (ADP) and collagen, unaffected. This selectivity allows for targeted antiplatelet action without complete blockade of platelet function, which is crucial in maintaining hemostatic balance during thrombotic events .
Pharmacokinetics
The pharmacokinetic profile of vorapaxar is characterized by:
- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1 hour after oral administration. The mean absolute bioavailability is reported to be 100% .
- Distribution : Vorapaxar has a large volume of distribution (424 L) and is highly protein-bound (>99%), primarily to human serum albumin .
- Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2J2 enzymes to produce its active metabolite M20 and the predominant excreted metabolite M19 .
- Elimination : Vorapaxar is predominantly eliminated through feces (approximately 91.5%), with a minor fraction excreted in urine .
- Half-life : The drug has a prolonged half-life ranging from 5 to 13 days, which allows for sustained antiplatelet effects .
Clinical Efficacy
Vorapaxar's efficacy has been demonstrated in several large-scale clinical trials:
TRA 2P-TIMI 50 Trial
The TRA 2P-TIMI 50 trial assessed the efficacy of vorapaxar in patients with a history of atherosclerosis. Key findings include:
- Population : Enrolled 26,499 patients with recent MI, PAD, or stroke.
- Endpoints : The primary endpoint was a composite of cardiovascular death, MI, or stroke.
- Results : Vorapaxar treatment resulted in a significant reduction in the primary endpoint (9.3% vs. 10.5% for placebo; HR 0.87; p < 0.001). Additionally, it reduced the occurrence of Type 1 MI by 17% compared to placebo (HR 0.83; p = 0.007) .
Peripheral Artery Disease
In patients with symptomatic PAD, vorapaxar significantly reduced the risk of acute limb ischemia (ALI) events:
- Reduction Rate : A 42% reduction in ALI events compared to placebo (HR 0.58; p = 0.006).
- Event Rates : ALI occurred at a rate of 1.3% per year among participants .
Safety Profile
While vorapaxar has demonstrated efficacy in reducing cardiovascular events, it is associated with an increased risk of bleeding:
- Bleeding Events : The incidence of serious bleeding was significantly higher in the vorapaxar group compared to placebo (HR 1.35; p < 0.001), leading to concerns about its safety profile in high-risk populations .
- Intracranial Hemorrhage : Rates were also elevated (1.1% vs. 0.2%; p < 0.001) .
Summary Table of Clinical Findings
Study/Trial | Population | Primary Endpoint | Vorapaxar Outcome | Placebo Outcome | Hazard Ratio (HR) |
---|---|---|---|---|---|
TRA 2P-TIMI 50 | Atherosclerosis patients | CV death, MI, stroke | 9.3% | 10.5% | HR 0.87; p < 0.001 |
TRA 2P-TIMI 50 | Symptomatic PAD patients | Acute Limb Ischemia | Reduced by 42% | N/A | HR 0.58; p = 0.006 |
TRACER | Acute coronary syndrome | CV death or recurrent ischemia | N/A | N/A | N/A |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of vorapaxar sulfate, and how does it inhibit platelet aggregation?
this compound is a selective, orally active antagonist of protease-activated receptor-1 (PAR-1), a thrombin receptor critical for platelet activation. It binds PAR-1 with high affinity (Kd = 1.2 nM) and inhibits thrombin-induced platelet aggregation (IC50 = 47 nM) by blocking intracellular calcium flux and β-arrestin signaling . Unlike ADP receptor antagonists (e.g., clopidogrel), vorapaxar specifically targets the PAR-1 pathway, offering a complementary antiplatelet mechanism. Preclinical studies in cynomolgus monkeys demonstrated >90% inhibition of platelet aggregation at 0.1 mg/kg, persisting for 24 hours post-dose .
Q. What key clinical trials established vorapaxar’s efficacy and safety in cardiovascular disease?
The TRA 2P-TIMI 50 trial (N=26,449) demonstrated vorapaxar’s efficacy in reducing cardiovascular death, myocardial infarction (MI), or stroke in patients with prior MI or peripheral arterial disease (HR 0.87, P<0.001). However, it increased moderate/severe bleeding (4.2% vs. 2.5% placebo; HR 1.66) and intracranial hemorrhage (1.0% vs. 0.5%) . The TRACER trial in acute coronary syndrome (ACS) showed no significant reduction in primary endpoints but highlighted benefits in CABG subgroups (45% risk reduction; HR 0.55, P=0.005) . Trial designs emphasized randomization, double-blinding, and composite endpoints (e.g., cardiovascular death, MI) .
Q. How is this compound dosed, and what pharmacokinetic properties justify its once-daily regimen?
The recommended dose (2.08 mg this compound daily) was determined via pharmacokinetic/pharmacodynamic (PK/PD) modeling. Vorapaxar exhibits linear PK, high oral bioavailability (88.7% in humans), and a prolonged half-life (159 hours) due to extensive tissue distribution and slow dissociation from PAR-1 . Simulations showed ≥80% thrombin-induced platelet aggregation (TIPA) inhibition in most patients at steady state, supporting once-daily dosing without adjustment for age, weight, or renal function .
Q. What are the major safety considerations for vorapaxar in clinical use?
Vorapaxar increases bleeding risk, particularly in patients with prior stroke or intracranial hemorrhage. Contraindications include active bleeding and severe hepatic impairment. In TRA 2P-TIMI 50, bleeding rates were higher with vorapaxar (HR 1.66), necessitating careful patient selection . Preclinical toxicity studies noted species-specific effects (e.g., retinal vacuolation in rats) but no carcinogenicity .
Q. How does vorapaxar interact with other antiplatelet agents, and what are the implications for combination therapy?
Vorapaxar is metabolized by CYP3A4 and inhibits CYP2C8 (IC50 = 1.5 μM) and OAT3 (IC50 = 2.2 μM), raising potential interactions with substrates of these enzymes (e.g., statins). In TRACER, concurrent clopidogrel use did not significantly alter efficacy, but post hoc analyses suggested enhanced benefit in CABG patients not on thienopyridines .
Advanced Research Questions
Q. How should researchers interpret conflicting efficacy data in CABG and non-CABG subgroups from the TRACER trial?
In TRACER, CABG patients receiving vorapaxar had a 45% relative risk reduction in ischemic events (HR 0.55, P=0.005), contrasting with neutral results in non-CABG cohorts. However, this subgroup analysis was underpowered (n=1,312), and clopidogrel use was low (18% post-CABG), potentially inflating vorapaxar’s apparent benefit . Methodologically, such findings warrant validation in dedicated trials and highlight challenges in post hoc interpretation.
Q. What PK/PD modeling approaches were used to justify vorapaxar’s dosing regimen?
Population PK models incorporating data from healthy volunteers and patients identified body weight and CYP3A4 activity as minor covariates. Simulations predicted that 2.5 mg/day achieves >80% TIPA inhibition in 90% of patients, supporting fixed dosing . These models integrated in vitro IC50 values (15–76 nM) and ex vivo platelet inhibition data from cynomolgus monkeys .
Q. How do translational challenges arise from preclinical to clinical studies of vorapaxar?
Preclinical studies in rats and monkeys showed species-specific toxicity (e.g., phospholipidosis in all species, retinal vacuolation in rats) not observed in humans. Additionally, vorapaxar’s long half-life in humans (159 hours) contrasts with shorter durations in animals (5–13 hours), complicating toxicity extrapolation . Researchers must account for interspecies differences in receptor binding and metabolic pathways.
Q. What explains vorapaxar’s variable net clinical benefit across patient subgroups?
Post hoc analyses of TRACER identified a net benefit (+2.8%) in high ischemic/low bleeding risk patients but harm (-3%) in high bleeding risk groups. Risk stratification using validated scores (e.g., CRUSADE) is critical for patient selection . This underscores the importance of personalized antiplatelet therapy and biomarker-driven trial designs.
Q. How do PAR-1 antagonist structure-activity relationships inform drug design?
Vorapaxar’s bicyclic carbamate structure enables high PAR-1 affinity and slow receptor dissociation. Molecular dynamics simulations suggest entry via the transmembrane TM6–TM7 tunnel, with bulky substituents not significantly altering antagonism . These insights guide the development of next-generation PAR-1 inhibitors with improved safety profiles.
Propriétés
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYCIGCIAWEIC-CKLVGUEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990731 | |
Record name | Vorapaxar sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705260-08-8 | |
Record name | Vorapaxar sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705260-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vorapaxar sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705260088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorapaxar sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | vorapaxar sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORAPAXAR SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN66038E6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.